5-(3,4-Dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
5-(3,4-Dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a triazole ring substituted with a dichlorophenyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 3,4-dichlorophenylhydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often require heating and the use of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various substituted triazoles and phenyl derivatives, which can be further utilized in different applications.
Scientific Research Applications
5-(3,4-Dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or disrupt cellular processes, leading to its biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylurea: Another compound with a dichlorophenyl group, known for its herbicidal properties.
5-(3,4-Dichlorophenyl)furfural: A related compound with applications in organic synthesis and as an intermediate in chemical reactions.
Uniqueness
5-(3,4-Dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one is unique due to its triazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other dichlorophenyl derivatives
Properties
CAS No. |
62036-23-1 |
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Molecular Formula |
C8H5Cl2N3O |
Molecular Weight |
230.05 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C8H5Cl2N3O/c9-5-2-1-4(3-6(5)10)7-11-8(14)13-12-7/h1-3H,(H2,11,12,13,14) |
InChI Key |
SQIVHXVXPMTTCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNC(=O)N2)Cl)Cl |
Origin of Product |
United States |
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